Calystegine C2
Overview
Description
Calystegine C2 is a polyhydroxylated nortropane alkaloid, primarily found in plants belonging to the Convolvulaceae and Solanaceae families . It is part of the calystegine group, which are known for their potent glycosidase inhibitory activities . These compounds have garnered significant interest due to their potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of Action
Calystegine C2, a type of polyhydroxylated nortropane alkaloid, primarily targets the enzyme β-glucocerebrosidase . This enzyme plays a crucial role in the breakdown of glucocerebroside, a type of fat molecule, into glucose and ceramide . The inhibition of β-glucocerebrosidase by this compound can lead to the accumulation of glucocerebroside, which is associated with certain metabolic disorders .
Mode of Action
This compound acts as a competitive inhibitor of β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate, glucocerebroside, from binding . This inhibits the enzyme’s activity and disrupts the normal breakdown of glucocerebroside .
Biochemical Pathways
The inhibition of β-glucocerebrosidase by this compound affects the metabolic pathway of glucocerebroside . This can lead to the accumulation of glucocerebroside in cells, particularly in macrophages, leading to cell dysfunction . Additionally, this compound has been shown to promote the AKT/PI3K/mTOR pathway, which is involved in cell survival and proliferation .
Pharmacokinetics
Like other small molecule inhibitors, it is likely that this compound is absorbed into the bloodstream after administration, distributed throughout the body, metabolized by liver enzymes, and excreted in urine or feces .
Result of Action
The primary result of this compound’s action is the inhibition of β-glucocerebrosidase and the subsequent accumulation of glucocerebroside in cells . This can lead to cell dysfunction and contribute to the development of metabolic disorders . Additionally, the promotion of the AKT/PI3K/mTOR pathway by this compound can enhance cell survival and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its ability to bind to β-glucocerebrosidase . Additionally, the presence of other substances in the body, such as drugs or dietary components, could potentially interact with this compound and affect its action .
Biochemical Analysis
Biochemical Properties
Calystegine C2 plays a significant role in biochemical reactions due to its ability to inhibit glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound interacts with several glycosidases, including α-galactosidase, β-glucosidase, and α-glucosidase. These interactions are typically competitive, where this compound binds to the active site of the enzyme, preventing the substrate from accessing the site . This inhibition can lead to the accumulation of glycosylated intermediates, affecting various metabolic pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. In human adipose-derived stromal stem cells, this compound improves metabolic activity under hyperglycaemic conditions by reducing oxidative and endoplasmic reticulum stress, inflammation, and promoting the AKT/PI3K/mTOR pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential therapeutic agent for conditions like diabetes and metabolic syndrome.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with glycosidases, leading to enzyme inhibition. By occupying the active site of these enzymes, this compound prevents the hydrolysis of glycosidic bonds, thereby inhibiting the enzyme’s activity . This inhibition can result in changes in gene expression and metabolic flux, as the accumulation of glycosylated intermediates can signal the cell to adjust its metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and does not degrade quickly . Long-term exposure to this compound in cell cultures has demonstrated sustained inhibition of glycosidase activity, leading to prolonged effects on cellular metabolism and function. The exact temporal dynamics can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits glycosidase activity without causing significant toxicity . At higher doses, toxic effects such as lysosomal storage toxicity can occur due to the accumulation of glycosylated intermediates . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of glycosidases. This inhibition affects carbohydrate metabolism by preventing the breakdown of glycosidic bonds, leading to the accumulation of glycosylated intermediates . This compound also interacts with enzymes and cofactors involved in the AKT/PI3K/mTOR pathway, influencing cellular metabolism and signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, such as the endoplasmic reticulum and lysosomes. The distribution of this compound can affect its activity and function, as its inhibitory effects on glycosidases are dependent on its concentration and localization within the cell.
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum and lysosomes . This subcellular localization is crucial for its activity, as it allows this compound to effectively inhibit glycosidases that are active in these compartments. The targeting of this compound to specific organelles may be mediated by post-translational modifications or interactions with targeting signals that direct it to these locations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calystegine C2 involves multiple steps, starting from carbohydrate derivatives. One of the key steps in the synthesis is the construction of a cycloheptanone intermediate via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction . This reaction involves the use of an aldehyde containing a Z-vinyl iodide, which is obtained through the Stork olefination of another aldehyde derived from carbohydrate starting materials .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of advanced organic synthesis techniques and the optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Calystegine C2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include vinyl iodides, aldehydes, and various catalysts for the NHK reaction . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically its epimers and other structurally related nortropane alkaloids . These products are often analyzed for their biological activities and potential therapeutic applications .
Scientific Research Applications
Calystegine C2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is known for its strong glycosidase inhibitory activity, making it a valuable tool in studying carbohydrate metabolism and related diseases . In medicine, this compound has been investigated for its potential to modulate metabolic activity and reduce oxidative stress in hyperglycemic conditions . Additionally, it has applications in the study of plant alkaloid biosynthesis and the development of new therapeutic agents .
Comparison with Similar Compounds
Calystegine C2 is unique among the calystegines due to its specific inhibitory activity against alpha-mannosidases . Similar compounds in the calystegine group include calystegine A3, B2, and C1 . While all calystegines share a nortropane skeleton, they differ in the number and position of hydroxyl groups, which influence their biological activities and therapeutic potential . For example, calystegine C1 is a potent inhibitor of beta-glucosidase and beta-galactosidase, whereas this compound exhibits significant inhibitory activity against alpha-mannosidases .
Properties
IUPAC Name |
(1R,2R,3R,4S,5R,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5/c9-2-1-7(13)6(12)5(11)4(10)3(2)8-7/h2-6,8-13H,1H2/t2-,3-,4+,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOJRYWHKVYFQK-AGZHHQKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(C(C1(N2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H]([C@H]([C@H]([C@]1(N2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-44-9 | |
Record name | Calystegine C2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190957449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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